

Zarilamide: A Technical Guide to its Chemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Zarilamide is a chemical compound with potential applications in various fields of research and development. A thorough understanding of its chemical and physical properties is fundamental for its effective use and for the design of future studies. This technical guide provides a comprehensive overview of the known chemical properties and solubility of **Zarilamid**e. It includes a summary of its physicochemical parameters, a discussion of its potential mechanism of action based on its chemical class, and outlines general experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving **Zarilamid**e.

Chemical Properties

Zarilamide, with the IUPAC name 4-chloro-N-[cyano(ethoxy)methyl]benzamide, is a molecule belonging to the benzamide and chloroacetamide chemical classes.[1] Its fundamental chemical identifiers and computed physicochemical properties are summarized in the tables below. It is important to note that much of the available data is derived from computational models, and experimental verification is recommended for critical applications.

Identifiers and Structure



Identifier	Value	
IUPAC Name	4-chloro-N-[cyano(ethoxy)methyl]benzamide[1]	
CAS Number	84527-51-5[1]	
Molecular Formula	C11H11CIN2O2[1]	
SMILES	CCOC(C#N)NC(=0)C1=CC=C(C=C1)Cl[1]	
InChI	InChI=1S/C11H11CIN2O2/c1-2-16-10(7-13)14- 11(15)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3, (H,14,15)[1]	

Physicochemical Properties

The following table summarizes key computed physicochemical properties of **Zarilamid**e. These values are useful for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Weight	238.67 g/mol	PubChem (Computed)[1]
XLogP3	2	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	4	PubChem (Computed)[1]
Topological Polar Surface Area	62.1 Ų	PubChem (Computed)[1]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the searched literature.

Solubility

Experimentally determined solubility data for **Zarilamid**e in various solvents is not currently available in the public domain. However, based on its computed XLogP3 value of 2, it can be



inferred that **Zarilamid**e is likely to have moderate lipophilicity. This suggests it would exhibit limited solubility in water and higher solubility in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

General Protocol for Experimental Solubility Determination:

A standard method for determining the solubility of a compound like **Zarilamid**e is the shakeflask method.

- Preparation of Saturated Solution: An excess amount of Zarilamide is added to a known volume of the solvent of interest in a sealed flask.
- Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully removed and diluted.
 The concentration of **Zarilamid**e in the diluted sample is then determined using a suitable
 analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
 detection or Mass Spectrometry (MS).
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Potential Mechanism of Action

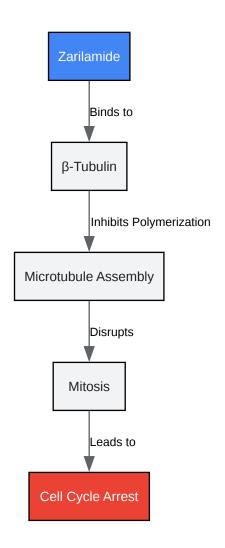
While specific studies on the mechanism of action of **Zarilamid**e are not available, its chemical structure as a chloro-substituted benzamide suggests potential biological activities based on related compounds.

Inhibition of Tubulin Polymerization

Benzamide fungicides are known to act by inhibiting the polymerization of β -tubulin, a critical component of the cytoskeleton. This disruption of microtubule formation leads to an arrest of



the cell cycle during mitosis. Given that **Zarilamid**e possesses a benzamide moiety, it may share this mechanism of action.



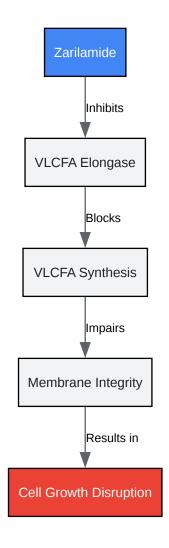
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Caption: Potential mechanism of **Zarilamid**e via β-tubulin inhibition.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cell membranes and are involved in various cellular processes. The chloroacetamide group in **Zarilamid**e suggests it could potentially interfere with the elongase enzymes responsible for VLCFA synthesis.





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Caption: Potential mechanism of **Zarilamid**e via VLCFA synthesis inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Zarilamid**e are not widely published. However, general methodologies for similar compounds can be adapted.

Synthesis of Zarilamide

A plausible synthetic route for **Zarilamid**e would involve the reaction of 4-chlorobenzoyl chloride with an appropriate amine precursor. A general workflow is outlined below.





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Caption: General synthetic workflow for **Zarilamid**e.

Analytical Methods

The analysis of **Zarilamid**e would typically involve chromatographic techniques coupled with mass spectrometry for identification and quantification.

- 4.2.1. High-Performance Liquid Chromatography (HPLC)
- Column: A reversed-phase column (e.g., C18) is suitable.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with a small amount of acid (e.g., formic acid) to improve peak shape.
- Detection: UV detection at a wavelength where the chromophore of Zarilamide absorbs, or mass spectrometry for higher selectivity and sensitivity.
- 4.2.2. Mass Spectrometry (MS)
- Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this
 molecule.
- Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and



to develop a sensitive and selective quantitative method using Multiple Reaction Monitoring (MRM).

Conclusion

Zarilamide is a compound with a defined chemical structure and computed physicochemical properties that suggest moderate lipophilicity. While experimental data on its solubility and other physical properties are lacking, established methodologies can be employed for their determination. Based on its chemical class, potential mechanisms of action include the inhibition of tubulin polymerization and the disruption of very-long-chain fatty acid synthesis. Further experimental studies are necessary to elucidate its precise biological activities and to establish robust protocols for its synthesis and analysis. This guide provides a foundational framework for researchers to design and execute further investigations into the properties and applications of Zarilamide.

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References

- 1. Benzimidazole fungicide Wikipedia [en.wikipedia.org]
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